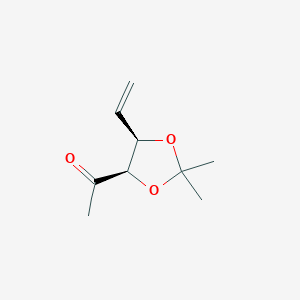

1-((4R,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanone

Description

Properties

IUPAC Name |

1-[(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-5-7-8(6(2)10)12-9(3,4)11-7/h5,7-8H,1H2,2-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAZTGRTNBWWAM-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(OC(O1)(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1[C@H](OC(O1)(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4R,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanone, also known by its CAS number 1042237-51-3, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on existing literature.

The molecular formula of this compound is with a molecular weight of 170.21 g/mol. The structure includes a dioxolane ring which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of specific diols with suitable aldehydes under controlled conditions. This synthetic approach allows for the production of enantiomerically pure compounds which are crucial in pharmaceutical applications due to their differing biological activities.

Antibacterial and Antifungal Activity

Research indicates that derivatives of 1,3-dioxolanes exhibit notable antibacterial and antifungal properties. A study highlighted that various synthesized dioxolane compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound 1 | S. aureus | 625 - 1250 |

| Compound 4 | P. aeruginosa | 625 |

| Compound 7 | C. albicans | Not specified |

The antifungal activity was particularly promising against Candida albicans, where most compounds tested showed effective inhibition .

The mechanism through which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the dioxolane ring plays a critical role in interacting with bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.

Case Studies

A notable case study involved the synthesis and testing of a series of chiral and racemic dioxolanes. The results indicated that stereochemistry significantly influenced biological activity; specific enantiomers exhibited superior antibacterial properties compared to their racemic counterparts .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-((4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone

- CAS No.: 1042237-51-3

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.09 g/mol

- Structure: Features a 1,3-dioxolane ring with (4R,5R) stereochemistry, a vinyl substituent at C5, and an acetyl group (ethanone) at C4 .

Key Properties :

- The dioxolane ring provides rigidity and stereochemical control, while the vinyl group introduces reactivity for further functionalization (e.g., polymerization or cross-coupling). The ethanone moiety serves as a site for nucleophilic additions or reductions .

Comparison with Structurally Similar Compounds

N-(1S-((4R,5R)-2,2-Dimethyl-5-undecyl-1,3-dioxolan-4-yl)-2-hydroxyethyl)stearamide

- Molecular Formula: C₃₆H₇₁NO₄

- Molecular Weight : 594.95 g/mol

- Structure : Contains a dioxolane ring with a long undecyl chain (C11) and a stearamide group (C18 fatty acid derivative) .

- Comparison: Functional Groups: Replaces the vinyl and ethanone groups with a hydrophobic undecyl chain and an amide. Applications: Demonstrated insecticidal activity against Helicoverpa armigera, attributed to its lipid-like structure enhancing membrane interaction . Reactivity: The amide group enables hydrogen bonding, influencing solubility and biological targeting, unlike the electrophilic ethanone in the target compound .

rel-Methanone,(4R,5R)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-yl-

- Molecular Formula : C₁₉H₂₀O₃

- Molecular Weight : 296.36 g/mol

- Structure: Substitutes the vinyl group with a phenyl ring and introduces a 4-methylphenyl methanone group .

- Applications: Likely used in materials science or as a chiral auxiliary in asymmetric synthesis due to steric bulk . Synthetic Utility: The phenyl groups may stabilize intermediates in cross-coupling reactions, contrasting with the vinyl group’s role in radical or addition chemistry .

(S)-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol

2-((4R,5R)-4-Nitro-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl)-1-(p-tolyl)ethanone

- Molecular Formula : C₂₀H₁₈N₂O₃

- Molecular Weight : 334.37 g/mol

- Structure: Integrates a nitro-substituted tetrahydrobenzoindole system with a p-tolyl ethanone .

- Comparison :

- Complexity : The fused aromatic system increases rigidity and electronic conjugation, enabling applications in optoelectronics or as a pharmaceutical intermediate.

- Enantiomeric Purity : Synthesized with 99% enantiomeric excess (ee), highlighting the role of dioxolane derivatives in asymmetric synthesis .

[(4R,5R)-2,2-Dimethyl-5-(Methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl Methanesulfonate

- Molecular Formula : C₉H₁₈O₈S₂

- Molecular Weight : 350.40 g/mol

- Structure : Features sulfonate leaving groups, enhancing reactivity in nucleophilic substitutions .

- Comparison: Reactivity: Sulfonate groups facilitate SN2 reactions, unlike the ethanone’s carbonyl-based reactivity. Applications: Used as a bifunctional alkylating agent in polymer chemistry or prodrug design .

Research Findings and Trends

- Stereochemical Influence : The (4R,5R) configuration in the target compound and its analogues is critical for enantioselective synthesis, as seen in ’s 99% ee product .

- Functional Group Interplay : Substituting the vinyl group with phenyl () or alkyl chains () shifts applications from reactive intermediates to bioactive or structural molecules.

- Synthetic Challenges : Protecting group strategies (e.g., trityl in ) and stereocontrol methods (e.g., DDQ-mediated deprotection in ) are pivotal in dioxolane chemistry .

Preparation Methods

Starting Material and Initial Functionalization

The synthesis typically begins with a methyl ketone derivative (referred to as compound 10 in the literature), which is readily accessible from d-ribose through a multistep procedure with an overall yield of approximately 60%. This methyl ketone serves as the electrophilic center for the key vinylation step.

Vinylation via Vinylmagnesium Bromide Addition

The critical step to introduce the vinyl substituent at the 5-position of the dioxolane ring involves nucleophilic addition of vinylmagnesium bromide to the methyl ketone:

- Procedure:

- The methyl ketone 10 (5.5 g, 12.7 mmol) is dissolved in tetrahydrofuran (THF, 180 mL).

- Vinylmagnesium bromide (1.0 M in THF, 38.1 mL, 3.0 equiv) is added dropwise at 0 °C.

- The mixture is stirred for 1 hour at 0 °C, then for 90 minutes at room temperature.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate.

- The organic layer is dried and concentrated to yield the vinylated alcohol intermediate (compound 15 ).

This step proceeds with high regio- and stereoselectivity, furnishing the vinyl-substituted dioxolane as the only detectable isomer.

Protection of the Newly Formed Tertiary Alcohol

To stabilize the vinylated intermediate and prevent side reactions, the tertiary alcohol is protected using methoxyethoxymethyl chloride (MEMCl):

- Procedure:

- The alcohol 15 (3.0 g, 6.5 mmol) is dissolved in dichloromethane (DCM, 5 mL) and cooled to 0 °C.

- N,N-Diisopropylethylamine (DIPEA, 5.0 equiv) is added, followed by dropwise addition of MEMCl (5.0 equiv).

- The reaction mixture is stirred at room temperature for 1 hour, then heated to 50 °C for 3 hours.

- After quenching with water, the organic phase is separated and dried to yield the MEM-protected compound 11 .

Deprotection of Silyl Ethers and Formation of Aldehyde

Subsequent steps include removal of silyl protecting groups and oxidative cleavage to generate an aldehyde intermediate:

- Treatment of the protected intermediate with tetrabutylammonium fluoride (TBAF) in THF at 0 °C removes the silyl groups.

- The resulting diol is then subjected to periodate cleavage to afford aldehyde 8 .

Aldol Reaction to Introduce Side Chains

Aldol condensation with methyl isobutyrate is performed to extend the carbon skeleton:

- Procedure:

- Lithium diisopropylamide (LDA) is prepared in situ from n-butyllithium and diisopropylamine.

- Methyl isobutyrate is added to the LDA solution at −20 °C.

- Aldehyde 8 is then added, and the reaction mixture is warmed to 5 °C over 3 hours.

- After quenching, the product alcohol 12 is obtained as a 3:1 diastereomeric mixture in 78% yield.

Protection of Secondary Alcohol and Further Functionalization

The secondary alcohol in compound 12 is protected using methoxymethyl chloride (MOMCl) and DIPEA, followed by further synthetic manipulations such as ozonolysis or esterification depending on the target molecule.

Summary Table of Key Steps

| Step No. | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | d-Ribose-derived methyl ketone (10 ) | Vinylmagnesium bromide (3 equiv), THF, 0 °C to RT | Vinylated alcohol (15 ) | High | Regio- and stereoselective vinylation |

| 2 | Alcohol (15 ) | MEMCl (5 equiv), DIPEA (5 equiv), DCM, 0 °C to 50 °C | MEM-protected alcohol (11 ) | High | Protection of tertiary alcohol |

| 3 | Protected intermediate (11 ) | TBAF (4 equiv), THF, 0 °C to RT | Deprotected diol and subsequent aldehyde (8 ) | Moderate | Removal of silyl groups and oxidation |

| 4 | Aldehyde (8 ) | LDA/methyl isobutyrate, −20 °C to 5 °C | Aldol product alcohol (12 ) | 78 | Aldol reaction with diastereomeric mixture |

| 5 | Alcohol (12 ) | MOMCl, DIPEA, DCM, RT to 50 °C | MOM-protected alcohol | High | Protection for further transformations |

Research Findings and Notes

- The vinylation step using vinylmagnesium bromide is highly efficient and selective, providing the key vinyl group necessary for further elaboration.

- Protective group strategies, especially MEM and MOM protections, are crucial to control the reactivity of hydroxyl groups during multi-step synthesis.

- The use of TBAF for deprotection of silyl ethers is effective but may require incremental additions to drive the reaction to completion.

- Aldol reactions with methyl isobutyrate proceed with good yield and moderate diastereoselectivity, which is acceptable for subsequent steps where diastereomers can be separated or further transformed.

- The synthetic route is adaptable for scale-up and has been employed in the synthesis of complex natural product intermediates, demonstrating its robustness and practicality.

Q & A

Basic: What are the key spectroscopic techniques for confirming the molecular structure of this compound?

Answer:

The compound is characterized using:

- Nuclear Magnetic Resonance (NMR): Assignments of stereochemistry (4R,5R) via coupling constants and diastereotopic proton splitting .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formula (C₉H₁₄O₃, MW 170.09) and fragmentation patterns (e.g., McLafferty rearrangement for carbonyl groups) .

- Infrared (IR) Spectroscopy: Identification of carbonyl (C=O) and dioxolane ring vibrations .

- X-ray Crystallography: Absolute configuration validation using SHELXL refinement and Flack parameter analysis .

Basic: What synthetic strategies are employed to prepare this compound?

Answer:

A multi-step approach is used:

Core Dioxolane Formation: Stereoselective cyclization of diols with ketones under acid catalysis.

Functional Group Protection: Use of tert-butyldiphenylsilyl (TBDPS) groups for hydroxyl protection (e.g., 44% yield in silylation reactions) .

Vinyl Group Introduction: Wittig or Heck coupling for vinyl addition, monitored by TLC (Rf = 0.26 in cyclohexane/EtOAc) .

Purification: Silica gel chromatography with gradient elution (e.g., cyclohexane/EtOAc 3:1 → 1:1) .

Table 1: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Silylation | TBDPSCl, imidazole, DMF | 44% | |

| Deprotection | DDQ, CH₂Cl₂/H₂O | 98% | |

| Iodination | I₂, PPh₃, THF | 91% |

Advanced: How is diastereoselectivity achieved in derivatives of this compound?

Answer:

Diastereoselectivity is controlled via:

- Chiral Auxiliaries: Use of (4R,5R)-configured dioxolane rings to induce stereochemistry in downstream reactions .

- Temperature and Solvent Effects: Low-temperature (0°C) reactions to minimize epimerization (e.g., iodination at 0°C in THF) .

- Catalytic Asymmetric Methods: Enzymatic resolution or chiral Lewis acids (e.g., titanium complexes) for enantiomer enrichment .

Advanced: What challenges arise in crystallographic refinement of its stereoisomers?

Answer:

- Enantiomorph-Polarity Ambiguity: Resolved using Flack’s x parameter to avoid false chirality assignments in near-centrosymmetric structures .

- Twinned Data: SHELXD/SHELXE pipelines for robust phasing of twinned crystals .

- Validation: Cross-checking with Hirshfeld surface analysis and residual density maps .

Basic: How is the compound’s purity assessed during synthesis?

Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) and GC-MS for volatile intermediates .

- Melting Point Analysis: Sharp melting points (±1°C) to confirm crystalline purity .

- Elemental Analysis: Carbon/hydrogen content within ±0.3% of theoretical values .

Advanced: How do structural modifications (e.g., alkyl chain length) impact bioactivity?

Answer:

- Insecticidal Activity: Asymmetric alkyl chains (C17/C11) in derivatives enhance lipid membrane disruption, as shown in Streptomyces metabolites (73% fatality at 2 mmol/L) .

- Hydrophobic Interactions: Longer chains improve binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase) .

Table 2: Bioactivity of Derivatives

| Derivative Structure | Bioassay Result (14-day LC₅₀) | Reference |

|---|---|---|

| N-(1-(2,2-Dimethyl-dioxolan-4-yl)-stearamide | 73% mortality at 2 mmol/L | |

| Iodoethyl-dioxolane (C14H23IO4) | 91% yield, untested in bioassays |

Advanced: What computational tools validate its stereoelectronic properties?

Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict NMR shifts (Δδ < 0.1 ppm) .

- Molecular Dynamics (MD): Simulate dioxolane ring puckering and vinyl group conformation .

- Docking Studies: AutoDock Vina for ligand-protein binding affinity predictions (e.g., with cytochrome P450 enzymes) .

Basic: How is the compound stored to prevent degradation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.